molecular formula C16H22ClNOS B15081848 1-(Isopropylamino)-3-(1-naphthylthio)-2-propanol hydrochloride CAS No. 20041-51-4

1-(Isopropylamino)-3-(1-naphthylthio)-2-propanol hydrochloride

Cat. No.: B15081848
CAS No.: 20041-51-4
M. Wt: 311.9 g/mol
InChI Key: SGUGKHPFEWZMMM-UHFFFAOYSA-N
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Description

1-(Isopropylamino)-3-(1-naphthylthio)-2-propanol hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a unique structure that combines an isopropylamino group, a naphthylthio group, and a propanol backbone, making it a subject of interest in various fields of study.

Preparation Methods

The synthesis of 1-(Isopropylamino)-3-(1-naphthylthio)-2-propanol hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 1-naphthylthiol with epichlorohydrin to form an intermediate, which is then reacted with isopropylamine under controlled conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-(Isopropylamino)-3-(1-naphthylthio)-2-propanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylamino or naphthylthio groups are replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Isopropylamino)-3-(1-naphthylthio)-2-propanol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects includes studies on its role as a beta-blocker or other pharmacological activities.

    Industry: It finds use in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-(Isopropylamino)-3-(1-naphthylthio)-2-propanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 1-(Isopropylamino)-3-(1-naphthylthio)-2-propanol hydrochloride stands out due to its unique combination of functional groups. Similar compounds include:

    1-Naphthyl isothiocyanate: Known for its use in organic synthesis and as a reagent in chemical reactions.

    ®-(+)-1-(1-Naphthyl)ethylamine hydrochloride: Utilized in research involving enzyme kinetics and protein folding.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

20041-51-4

Molecular Formula

C16H22ClNOS

Molecular Weight

311.9 g/mol

IUPAC Name

1-naphthalen-1-ylsulfanyl-3-(propan-2-ylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C16H21NOS.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H

InChI Key

SGUGKHPFEWZMMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(CSC1=CC=CC2=CC=CC=C21)O.Cl

Origin of Product

United States

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